
tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromine atom, a cyano group, and a tert-butyldimethylsilyl-protected hydroxymethyl group
Preparation Methods
The synthesis of tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:
Vilsmeier Formylation: Introduction of a formyl group at the 3-position of 4-bromo-1H-indole.
N-Boc Protection: Conversion of the formylated product to its N-Boc derivative.
Reduction: Reduction of the aldehyde group to an alcohol using sodium borohydride in methanol.
Protection: Protection of the alcoholic hydroxy group with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group at the 4-position using n-butyllithium and DMF in anhydrous THF at -78°C.
Horner-Wadsworth-Emmons Olefination: Introduction of the TBS-protected enyne side chain using diethyl (3-trimethylsilyl)prop-2-yn-1-yl phosphonate.
Chemical Reactions Analysis
tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including biologically active natural products.
Material Science: The compound can be used in the development of new materials with specific properties due to its unique functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites. The cyano group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyldimethylsilyl-protected hydroxyl group and is used in the synthesis of biologically active natural products.
(3-Bromopropoxy)-tert-butyldimethylsilane: This compound is a bromo silyl ether used as an alkylating agent in various synthetic applications.
The uniqueness of tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate lies in its combination of functional groups, which provides versatility in synthetic applications and potential for developing new pharmacologically active compounds.
Properties
Molecular Formula |
C22H33BrN2O3Si |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-cyano-3-methyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H33BrN2O3Si/c1-20(2,3)28-19(26)25-13-22(7,14-27-29(8,9)21(4,5)6)17-11-16(23)10-15(12-24)18(17)25/h10-11H,13-14H2,1-9H3 |
InChI Key |
QEKZXZJSHYHPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


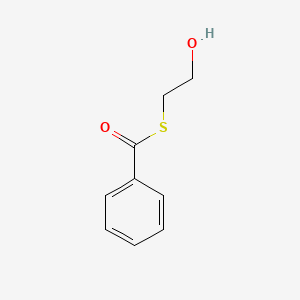
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
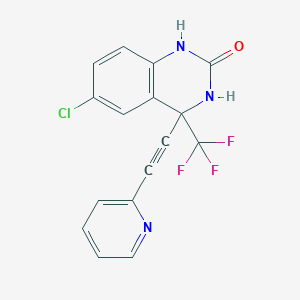
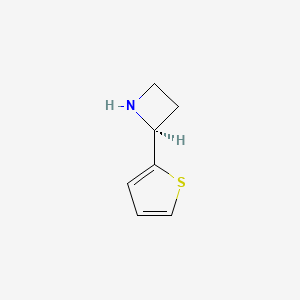
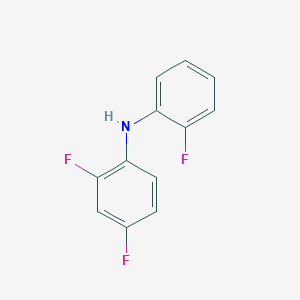

![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
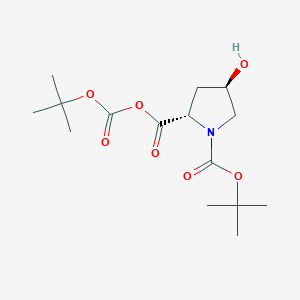
![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
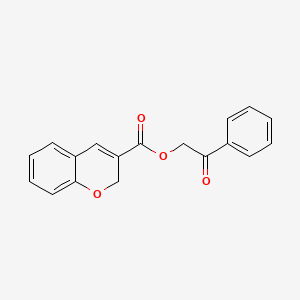
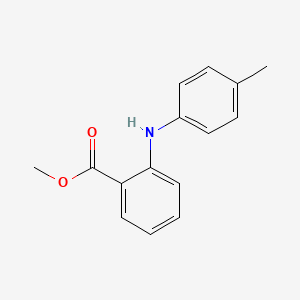
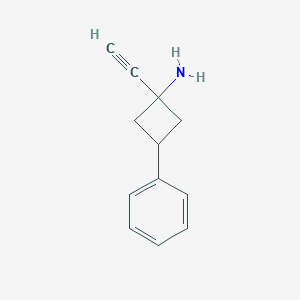
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)
